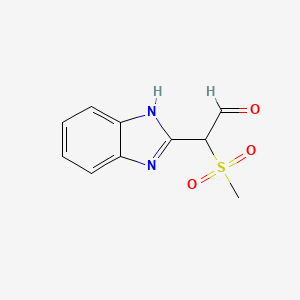

1H-benzimidazol-2-yl(methylsulfonyl)acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1H-benzimidazol-2-yl(methylsulfonyl)acetaldehyde" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its interesting chemical properties and potential applications in various fields, including medicinal chemistry and as catalysts in chemical reactions.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. In one study, 1-hydroxymethylbenzimidazole was synthesized by reacting benzimidazole with formaldehyde, followed by arylsulfonylation in the presence of triethylamine. This reaction, however, led to an unexpected result where the product was 1-arylsulfonylbenzimidazoles instead of the expected 1-arylsulfonyloxymethyl-benzimidazoles . Another study reports the synthesis of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, which is characterized by FT-IR, 1H NMR, 13C NMR, and mass spectra. This ionic liquid is used as a catalyst for the synthesis of tetrahydropyridine via a one-pot multi-component condensation reaction . Additionally, a one-pot multicomponent reaction involving aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate has been described, using Ni(NO3)2.6H2O as a homogeneous catalyst to synthesize novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The structural analysis is often performed using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, which provide detailed information about the functional groups and the overall molecular framework .

Chemical Reactions Analysis

Benzimidazole and its derivatives participate in various chemical reactions. The synthesis of 1-hydroxymethylbenzimidazole involves a reaction with formaldehyde, and its subsequent arylsulfonylation leads to the formation of 1-arylsulfonylbenzimidazoles . The ionic liquid derived from benzimidazole has been shown to catalyze the synthesis of tetrahydropyridine, demonstrating the compound's utility in facilitating organic transformations . Moreover, benzimidazole derivatives can be synthesized through one-pot multicomponent reactions, as evidenced by the formation of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates using a nickel nitrate catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of different substituents on the benzimidazole core can significantly alter properties such as solubility, melting point, and reactivity. The ionic liquid derived from benzimidazole, for example, has been found to be an efficient and recyclable catalyst, indicating its stability and potential for reuse in chemical reactions . The studies mentioned do not provide extensive data on the physical properties of "1H-benzimidazol-2-yl(methylsulfonyl)acetaldehyde" specifically, but the methodologies used for synthesis and characterization can be applied to infer its properties based on the known behavior of similar compounds .

Scientific Research Applications

Methylenation Reaction Applications

1H-benzimidazol-2-yl(methylsulfonyl)acetaldehyde, as a type of Julia-type methylenation reagent, has been used for the methylenation reaction of aldehydes and ketones. This process results in the formation of terminal alkenes under mild and practical conditions, with high yields and ease of byproduct removal (Ando et al., 2015).

Catalytic Systems for Benzimidazoles Synthesis

It plays a role in the synthesis of benzimidazoles, where ionic liquid catalytic systems efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes. This process uses atmospheric air as a green oxidant and results in high yields and short reaction times (Khazaei et al., 2011).

Synthesis of Benzimidazoles with Glucosidase Inhibitors

The compound has been utilized in synthesizing novel benzimidazole derivatives, which showed significant in vitro antioxidant activities and α-glucosidase inhibitory potential. These derivatives are synthesized through a 'onepot' nitro reductive cyclization reaction (Özil et al., 2018).

Anticancer Applications

Research has also been conducted on the design and synthesis of bis-benzimidazole derivatives as potential anticancer agents. These compounds have shown notable anticancer activity against various cancer cell lines and have been predicted to possess drug-like properties (Rashid, 2020).

Synthesis of Benzimidazole-Based Heterocycles

There are studies focusing on the synthesis of benzimidazole-based heterocycles using this compound, which have been utilized in constructing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These derivatives have applications in various biological and medicinal fields (Darweesh et al., 2016).

Future Directions

properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-2-methylsulfonylacetaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-16(14,15)9(6-13)10-11-7-4-2-3-5-8(7)12-10/h2-6,9H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMDPRCFRUTREL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(C=O)C1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazol-2-yl(methylsulfonyl)acetaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B3009054.png)

![4-(2-ethoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3009058.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3009059.png)

![N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B3009066.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3009071.png)

![5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009072.png)

![Methyl (E)-4-[2-[3-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009073.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B3009075.png)